molecular formula C8H6ClN3 B1429008 Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- CAS No. 1113041-73-8

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

Cat. No. B1429008
M. Wt: 179.6 g/mol
InChI Key: IJPKCLPRBJNJCO-UHFFFAOYSA-N
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Description

“Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-” is a chemical compound with the CAS Number: 642459-09-4. It has a molecular weight of 180.6 and its molecular formula is C7H5ClN4 . It is a solid substance under normal conditions . This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-” consists of a pyrazine ring with a chlorine atom at the 2-position and a pyrazol-1-yl group at the 6-position . The average mass of the molecule is 180.594 Da and the monoisotopic mass is 180.020279 Da .


Chemical Reactions Analysis

The Rhodium (III) catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . This reaction is solvent-controlled and can yield moderate to good results .


Physical And Chemical Properties Analysis

“Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-” is a solid substance under normal conditions . It has a molecular weight of 180.6 and its molecular formula is C7H5ClN4 . It should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Pyrazole-based ligands, such as “Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-”, have shown promising results in the field of catalysis . They have been used to catalyze the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals . This suggests that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

2-chloro-6-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPKCLPRBJNJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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